N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride

Beta-adrenoceptor pharmacology Cardioselectivity Structure-activity relationship

This chiral phenylacetamide β-blocker probe features a unique 1-phenylethyl substitution that distinguishes it from achiral practolol/atenolol and the more complex KF-4317 scaffold. With two stereocenters, it delivers four discrete stereoisomers for systematic SAR profiling of β₁/β₂ selectivity, binding kinetics, and ADME outcomes. Available via HTS library suppliers—ideal for stereochemical SAR, enantioselective synthesis benchmarking, and GPCR-focused screening campaigns.

Molecular Formula C19H25ClN2O3
Molecular Weight 364.87
CAS No. 1189682-86-7
Cat. No. B2476134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride
CAS1189682-86-7
Molecular FormulaC19H25ClN2O3
Molecular Weight364.87
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)NC(=O)C)O.Cl
InChIInChI=1S/C19H24N2O3.ClH/c1-14(16-6-4-3-5-7-16)20-12-18(23)13-24-19-10-8-17(9-11-19)21-15(2)22;/h3-11,14,18,20,23H,12-13H2,1-2H3,(H,21,22);1H
InChIKeyNMIGQVMLWSPNBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide Hydrochloride (CAS 1189682-86-7): Structural Classification and Screening Provenance


N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride (CAS 1189682-86-7) is a synthetic aryloxypropanolamine derivative bearing a 1-phenylethylamino substituent on the classic beta-blocker pharmacophore backbone shared with practolol and atenolol [1]. The compound is catalogued as a high-throughput screening (HTS) compound by Life Chemicals (Product F1288-0034), positioned within screening libraries for early-stage drug discovery . Its molecular formula is C₁₉H₂₄N₂O₃·HCl, with a molecular weight of 364.87 g/mol and InChI Key NMIGQVMLWSPNBR-UHFFFAOYSA-N [2]. The presence of the 1-phenylethyl group distinguishes it from the simpler N-isopropyl substitution found in practolol (CAS 6673-35-4) and the N-(4-phenylbutan-2-yl) motif in the combined α/β₁-antagonist KF-4317 (CAS 76805-48-6), placing it in a structurally distinct sub-series within the phenylacetamide beta-blocker class.

Why N-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide Hydrochloride Cannot Be Replaced by Practolol, Atenolol, or KF-4317 in Research Applications


Within the phenylacetamide beta-blocker class, the N-alkyl substituent on the secondary amine is the dominant determinant of receptor subtype selectivity, lipophilicity, and off-target profile . Practolol (N-isopropyl) and atenolol (N-isopropyl, with a shifted acetamide linkage) exhibit β₁-selectivity ratios ranging from approximately 33 to 145, while KF-4317 (N-4-phenylbutan-2-yl) achieves a β₁/β₂ selectivity ratio of 37 and gains additional α-adrenoceptor blocking activity not present in practolol . The target compound's 1-phenylethyl group introduces a chiral center directly adjacent to the amine nitrogen, creating (R)- and (S)-enantiomers with potentially divergent binding kinetics—a stereochemical feature absent in the achiral isopropyl series and geometrically distinct from the more distal chiral center in KF-4317 [1]. Substituting this compound with a generic N-isopropyl or N-4-phenylbutan-2-yl analog would therefore alter both the receptor interaction profile and the enantiomeric composition, confounding structure-activity relationship (SAR) studies and screening hit validation.

Quantitative Differentiation Evidence for N-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide Hydrochloride Versus Closest Analogs


Beta-1/Beta-2 Adrenoceptor Selectivity Ratio: Class-Level Structural Inference from KF-4317 and Practolol Data

Direct quantitative binding or functional data for N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride at β₁- and β₂-adrenoceptors are not publicly available. However, class-level SAR data permit a principled inference: the β₁/β₂ selectivity ratio is controlled primarily by the N-alkyl substituent. KF-4317, bearing a 4-phenylbutan-2-yl group (C₂ spacer between the chiral carbon and the terminal phenyl), achieves a β₁/β₂ selectivity ratio of 37 in vitro . Practolol, with a compact N-isopropyl group, exhibits a wider range of 33–145 . The target compound's 1-phenylethyl group places the phenyl ring directly on the chiral α-carbon to the amine, creating a more conformationally constrained pharmacophore than KF-4317. Based on SAR trends, this structural compression is predicted to yield a β₁/β₂ selectivity profile intermediate between practolol and KF-4317, with additional potential for stereoselective receptor engagement not achievable by the achiral practolol series.

Beta-adrenoceptor pharmacology Cardioselectivity Structure-activity relationship

Stereochemical Differentiation: Chiral 1-Phenylethyl Moiety Versus Achiral Isopropyl in Practolol/Atenolol

Practolol and atenolol both contain an N-isopropyl group, which is achiral at the amine substituent position (chirality resides only at the 2-hydroxypropoxy carbon). In contrast, N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride introduces a second chiral center at the 1-phenylethyl carbon directly attached to the amine nitrogen . This creates two stereochemical configurations at the N-substituent position—(R)-1-phenylethyl and (S)-1-phenylethyl—which, combined with the (R/S) configuration at the 2-hydroxy position, generate four possible stereoisomers (versus only two for practolol). The commercially supplied compound (Life Chemicals F1288-0034) is noted as a racemic or unspecified stereochemical mixture , but the availability of both enantiomeric forms of the 1-phenylethylamine precursor (CAS 2627-86-3 for (S)- and 3886-69-9 for (R)-) enables enantiospecific synthesis for researchers requiring stereochemically defined material.

Chiral pharmacology Enantioselective receptor binding Stereochemical SAR

Predicted Lipophilicity Shift Versus Practolol: Calculated LogP Comparison

The replacement of the N-isopropyl group (practolol) with an N-1-phenylethyl group (target compound) adds a phenyl ring and an additional methylene unit to the N-substituent. This structural change is predicted to increase calculated logP by approximately 1.5–2.0 log units relative to practolol (calculated logP ~1.3) based on fragment-based and atom-based computational methods . The higher lipophilicity has implications for membrane permeability, blood-brain barrier penetration potential, and plasma protein binding—all factors that differentiate this compound from the low-lipophilicity practolol and atenolol within screening campaigns. KF-4317, with a longer 4-phenylbutan-2-yl chain, has a calculated logP of approximately 3.5, placing the target compound at an intermediate lipophilicity between practolol and KF-4317.

Lipophilicity ADME prediction Drug-likeness

Vendor Provenance and Screening Library Context: Life Chemicals F1288-0034

N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride is supplied by Life Chemicals (Product F1288-0034), a Canadian-headquartered provider of over 500,000 HTS compounds with more than 30 years of experience in early drug discovery compound supply . The compound is provided as a solid with product specifications available through the manufacturer's eShop . Life Chemicals compounds have been cited in over 100 scientific publications and patents by customers, providing a level of supply-chain traceability and quality documentation typical of professional screening compound vendors . In contrast, practolol sourcing is limited primarily to reference standard suppliers (USP, Sigma-Aldrich) as a withdrawn drug, while atenolol is widely available as a generic pharmaceutical—both with different purity specifications and documentation packages optimized for analytical reference or pharmaceutical use rather than HTS screening.

HTS compound sourcing Screening library Chemical supplier comparison

Recommended Research Application Scenarios for N-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide Hydrochloride Based on Available Evidence


Stereospecific Beta-Adrenoceptor SAR Probe in Hit-to-Lead Optimization

This compound is best deployed as a chiral SAR probe to investigate the stereochemical determinants of β₁/β₂ selectivity and binding kinetics within the phenylacetamide beta-blocker chemotype. Its dual chiral centers (2-hydroxypropoxy and 1-phenylethyl) enable the generation of four discrete stereoisomers for systematic pharmacological profiling, a capability not offered by the achiral N-isopropyl series (practolol, atenolol). Researchers should request or synthesize individual enantiomers to assess eudysmic ratios in receptor binding and functional assays . The compound serves as a bridge between the well-characterized practolol series and the more complex KF-4317 scaffold, helping to deconvolute the contributions of N-substituent chirality, chain length, and phenyl ring position to adrenoceptor pharmacology. Importantly, direct experimental binding data must be generated by the end user, as no published Ki, IC₅₀, or EC₅₀ values were identified for this compound at the time of this analysis.

HTS Library Enrichment for Beta-Adrenoceptor or GPCR Screening Campaigns

Life Chemicals positions this compound within a 500,000+ member HTS library, making it suitable for inclusion in diversity-oriented or target-focused screening decks targeting beta-adrenoceptors or related GPCRs . The intermediate lipophilicity (estimated cLogP ~2.8–3.2) and moderate molecular weight (364.87 g/mol as HCl salt) place it within oral drug-like chemical space, reducing the likelihood of non-specific assay interference compared to highly lipophilic screening compounds. The 1-phenylethyl substituent introduces a privileged substructure (phenethylamine motif) that is recurrent in GPCR ligands, potentially increasing the probability of identifying hits in adrenoceptor, serotonin receptor, or dopamine receptor screens. Procurement quantities should be guided by the screening cascade: initial single-point screening at 10 μM followed by concentration-response confirmation for active compounds.

Comparative Metabolism and Physicochemical Profiling Against Clinical Beta-Blockers

The compound's predicted 1.5–2.0 log unit increase in lipophilicity over practolol makes it a useful comparator in microsomal stability, plasma protein binding, and permeability studies designed to explore the ADME consequences of N-substituent modification in the phenylacetamide beta-blocker series. Head-to-head metabolic stability assays (e.g., human liver microsome intrinsic clearance) comparing this compound versus practolol (high renal clearance, low metabolism) and KF-4317 (higher logP) could elucidate the relationship between N-alkyl chain structure and oxidative metabolism. Such studies are particularly relevant given that practolol was withdrawn due to oculomucocutaneous toxicity potentially linked to its metabolic profile, and understanding the metabolic fate of structurally related analogs remains of toxicological interest.

Enantioselective Synthesis Methodology Development

The presence of two chiral centers makes this compound a useful substrate for developing or benchmarking enantioselective synthetic methods. The 1-phenylethylamine precursor is commercially available in both (R)- and (S)- configurations, enabling diastereoselective epoxide-opening reactions where the stereochemical outcome can be tracked by chiral HPLC or optical rotation. This application scenario is most relevant for academic groups developing asymmetric synthesis methodologies or for CROs validating chiral separation protocols, rather than for direct biological screening. The compound's availability from Life Chemicals as a racemic mixture provides a convenient starting material for method development against which enantioenriched products can be compared.

Quote Request

Request a Quote for N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.